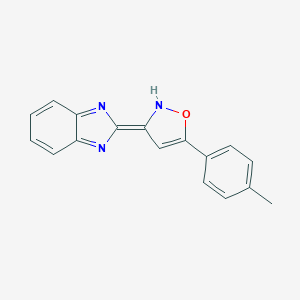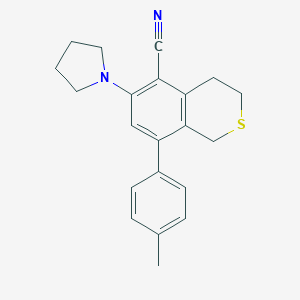
5-(4-Chlorobenzyl)-2-phenyl-4,6-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorobenzyl)-2-phenyl-4,6-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess various biological activities, including anti-proliferative, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorobenzyl)-2-phenyl-4,6-pyrimidinediamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and physiological effects:
5-(4-Chlorobenzyl)-2-phenyl-4,6-pyrimidinediamine has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a key mechanism for cancer therapy. It has also been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. In addition, this compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-Chlorobenzyl)-2-phenyl-4,6-pyrimidinediamine in lab experiments is its potent anti-cancer activity. This compound has been shown to induce apoptosis in a wide range of cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-Chlorobenzyl)-2-phenyl-4,6-pyrimidinediamine. One of the potential applications of this compound is in the treatment of inflammatory diseases. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application of this compound is in the development of combination therapies for cancer. It has been shown to enhance the activity of certain chemotherapeutic agents, making it a potential candidate for combination therapy. Further studies are needed to explore these potential applications of 5-(4-Chlorobenzyl)-2-phenyl-4,6-pyrimidinediamine.
Synthesemethoden
The synthesis of 5-(4-Chlorobenzyl)-2-phenyl-4,6-pyrimidinediamine involves the reaction of 4-chlorobenzyl chloride with 2-phenyl-4,6-diaminopyrimidine in the presence of a base such as potassium carbonate. This reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorobenzyl)-2-phenyl-4,6-pyrimidinediamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess various biological activities, including anti-proliferative, anti-inflammatory, and anti-cancer properties. This compound has been tested against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been found to induce apoptosis (programmed cell death) in these cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C17H15ClN4 |
|---|---|
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H15ClN4/c18-13-8-6-11(7-9-13)10-14-15(19)21-17(22-16(14)20)12-4-2-1-3-5-12/h1-9H,10H2,(H4,19,20,21,22) |
InChI-Schlüssel |
CYWBJPLAZHGBOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)CC3=CC=C(C=C3)Cl)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)CC3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)


![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)


![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)